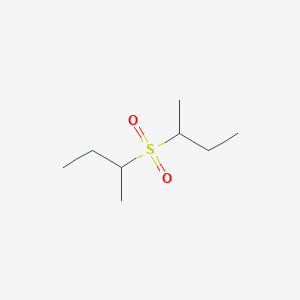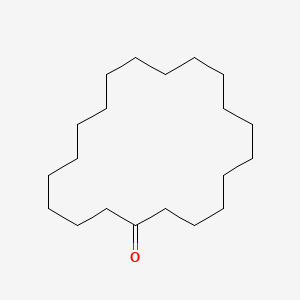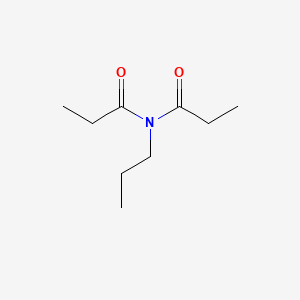![molecular formula C14H26O2 B14728880 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane CAS No. 5421-20-5](/img/structure/B14728880.png)
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane is a spiro compound characterized by a unique structure where two rings are connected through a single atom. This compound belongs to the class of oxaspirocyclic compounds, which have garnered significant attention due to their diverse biological activities and applications in various fields such as medicine, catalysis, and optical materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. For instance, the reaction of 1,3-propanediol with a suitable ketone in the presence of an acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or halogen groups .
科学的研究の応用
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Its derivatives have shown potential as antifungal, insecticidal, and antitumor agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry: It is used in the production of optical materials and as a catalyst in various chemical reactions
作用機序
The mechanism by which 3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antifungal activity may be attributed to the inhibition of fungal cell wall synthesis, while its antitumor effects could involve the disruption of cellular signaling pathways .
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: A parent compound with similar structural features but different substituents.
1,3-Dioxane-1,3-dithiane spiranes: Compounds with sulfur atoms in the spirocyclic structure.
Bis(1,3-oxathiane) spiranes: Compounds with both oxygen and sulfur atoms in the rings
Uniqueness
3-Ethyl-2-propyl-1,5-dioxaspiro[5.5]undecane is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl and propyl groups may enhance its lipophilicity and ability to interact with biological membranes .
特性
CAS番号 |
5421-20-5 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
3-ethyl-4-propyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26O2/c1-3-8-13-12(4-2)11-15-14(16-13)9-6-5-7-10-14/h12-13H,3-11H2,1-2H3 |
InChIキー |
OQFOGXORBHKZAH-UHFFFAOYSA-N |
正規SMILES |
CCCC1C(COC2(O1)CCCCC2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


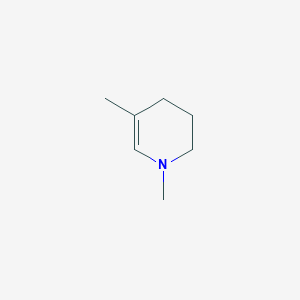
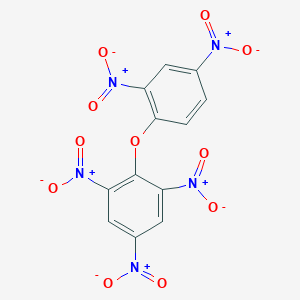
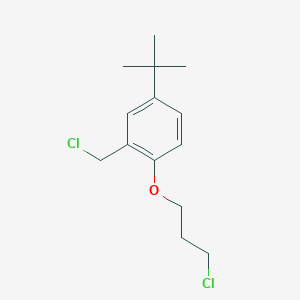
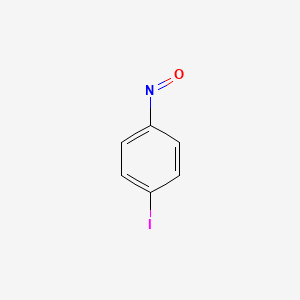
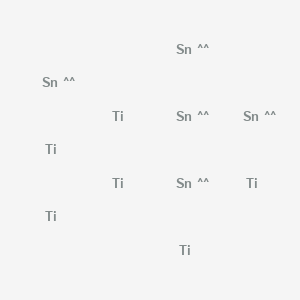

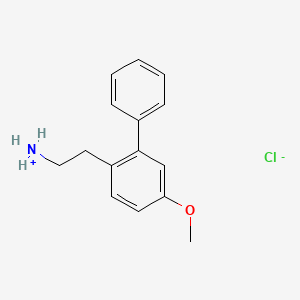
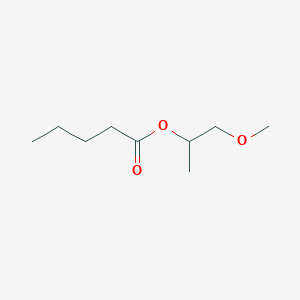

![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
